2-(methylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)nicotinamide
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Description
2-(methylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C18H22N4O3S2 and its molecular weight is 406.52. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Potential and Mechanisms of Action
Nicotinamide, a derivative closely related to the chemical structure of 2-(methylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)nicotinamide, has been extensively studied for its wide range of therapeutic applications. Research indicates nicotinamide's potential in preventing the onset of Type I diabetes mellitus in high-risk individuals, highlighting its safety even at high doses. The compound's therapeutic index is broad, with reversible hepatotoxicity reported only at very high doses. Moreover, nicotinamide plays a critical role in cellular processes related to energy production and cellular protection against stress, implicating its use in managing and treating addictive behavior and reducing cravings and withdrawal symptoms in food addiction and substance abuse. Additionally, oral supplementation with nicotinamide riboside, a precursor to nicotinamide adenine dinucleotide (NAD+), has shown promise in attenuating age-related cognitive decline and improving learning and memory, suggesting its utility in neuroprotective strategies (Knip et al., 2000; Braidy et al., 2020; Braidy & Liu, 2020).
Neurocognitive Functions and Drug Development Strategies
Nicotinamide has been investigated for its neuroprotective effects across various cellular, animal, and human studies. It is involved in intra- and inter-cellular processes regulating metabolic, stress, and immune responses. Studies demonstrate its beneficial effects in preserving and enhancing neurocognitive function, making it a non-toxic, inexpensive, and widely available candidate for supplemental use in neurocognitive disorders. Furthermore, nicotinic acetylcholine receptor (nAChR) agonists, including nicotinamide derivatives, have been explored for their ability to improve cognition and working memory, indicating the potential for developing new chemical entities that can desensitize nAChRs without prior agonist action. These findings suggest a promising avenue for drug development, leveraging nicotinamide's mechanism of action for therapeutic interventions (Rennie et al., 2015; Buccafusco et al., 2009).
Cancer Research and Biomarker Potential
Nicotinamide N-methyltransferase (NNMT) has emerged as a potential biomarker for predicting oncological outcomes in urological cancers. Overexpression of NNMT has been observed in various cancers, correlating with tumor progression, metastasis, and resistance to treatment. This positions NNMT as a promising molecular target for diagnosis, prognosis, and treatment of cancer. Additionally, nicotinamide's role in cellular metabolism and epigenetic regulation underscores its importance in pathological conditions, further emphasizing its potential as a target for pharmaceutical intervention in metabolic disorders and oncology (Campagna et al., 2021; Roberti et al., 2021).
Properties
IUPAC Name |
2-methylsulfanyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S2/c1-26-18-16(5-3-9-20-18)17(23)21-12-14-6-10-22(11-7-14)27(24,25)15-4-2-8-19-13-15/h2-5,8-9,13-14H,6-7,10-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBXJOCICODBNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.